N,N',P,P-tetraphenylphosphinimidic amide N,N',P,P-tetraphenylphosphinimidic amide N,N',P,P-tetraphenylphosphinimidic amide is a phosphinamidine. It derives from a P,P-diphenylphosphinimidic amide.
Brand Name: Vulcanchem
CAS No.: 17985-98-7
VCID: VC21020819
InChI: InChI=1S/C24H21N2P/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23,24-19-11-4-12-20-24)26-22-15-7-2-8-16-22/h1-20,25H
SMILES: C1=CC=C(C=C1)NP(=NC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C24H21N2P
Molecular Weight: 368.4 g/mol

N,N',P,P-tetraphenylphosphinimidic amide

CAS No.: 17985-98-7

Cat. No.: VC21020819

Molecular Formula: C24H21N2P

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

N,N',P,P-tetraphenylphosphinimidic amide - 17985-98-7

Specification

Description N,N',P,P-tetraphenylphosphinimidic amide is a phosphinamidine. It derives from a P,P-diphenylphosphinimidic amide.
CAS No. 17985-98-7
Molecular Formula C24H21N2P
Molecular Weight 368.4 g/mol
IUPAC Name N-[diphenyl(phenylimino)-λ5-phosphanyl]aniline
Standard InChI InChI=1S/C24H21N2P/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23,24-19-11-4-12-20-24)26-22-15-7-2-8-16-22/h1-20,25H
Standard InChI Key WRDXCFNVTFJMDS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NP(=NC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)NP(=NC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator